

# Application Notes and Protocols for BTK Ligand 12 in Cell-Based Assays

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Compound of Interest		
Compound Name:	BTK ligand 12	
Cat. No.:	B15621655	Get Quote

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### Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] This has made BTK a prime therapeutic target.

BTK Ligand 12 is a high-affinity ligand for BTK, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

[4][5] BTK Ligand 12 serves as the "warhead" that binds to BTK, and when connected to an E3 ligase-recruiting ligand via a linker, it can effectively target BTK for degradation.[4][6] It can also be used as a standalone tool compound or as a control in PROTAC-related experiments.

These application notes provide detailed protocols for utilizing **BTK Ligand 12** in key cell-based assays to confirm target engagement, assess protein degradation, and evaluate the downstream functional consequences in relevant cell lines.

# Mechanism of Action: PROTAC-Mediated BTK Degradation

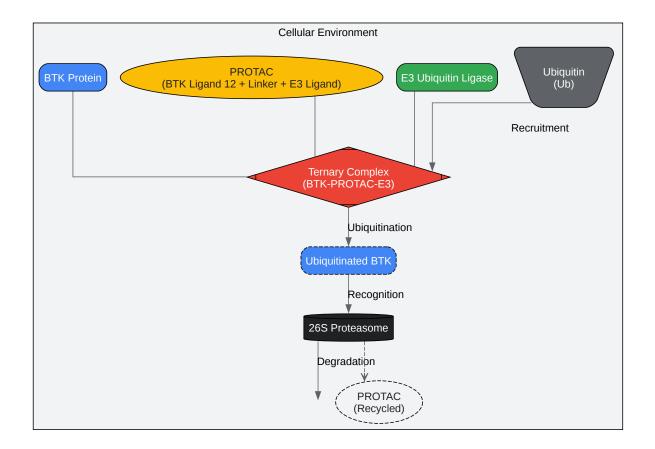


## Methodological & Application

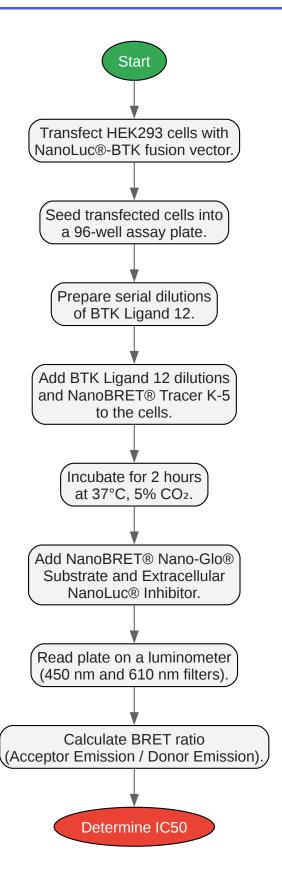
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A PROTAC containing **BTK Ligand 12** functions by forming a ternary complex between BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5] This proximity induces the E3 ligase to ubiquitinate BTK, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained removal of the BTK protein, distinct from traditional occupancy-driven inhibition.

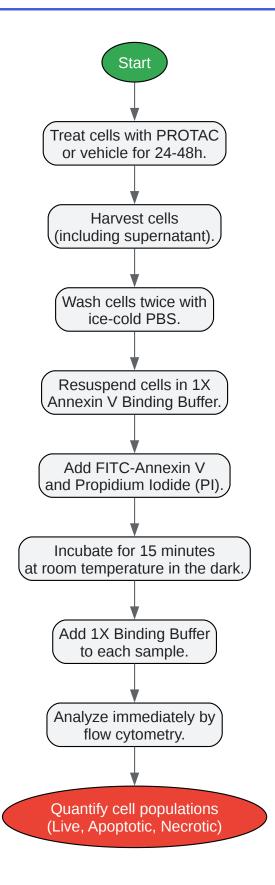












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